5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzylamino group attached to a dihydrobenzodiazolone core. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
5-(benzylamino)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRDUIPRYVFHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of benzylamine with a suitable benzodiazolone precursor. One common method is the condensation of benzylamine with 2,3-dihydro-1H-1,3-benzodiazol-2-one under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazolone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-nitropyridine: Similar in structure but contains a nitro group.
7-(Benzylamino)-1,5-dimethyl-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione: Another benzodiazole derivative with different substituents.
Uniqueness
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific benzylamino substitution on the benzodiazolone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound belonging to the benzodiazole family, noted for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.278 g/mol
- CAS Number : 885006-52-0
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzylamine with a benzodiazolone precursor. Common methods include:
-
Condensation Reaction :
- Reactants : Benzylamine and 2,3-dihydro-1H-1,3-benzodiazol-2-one.
- Conditions : Acidic or basic conditions in solvents like ethanol or methanol at temperatures between 50°C to 100°C.
-
Industrial Production :
- Utilizes continuous flow reactors and optimized conditions to enhance yield and purity.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit tyrosinase activity, which is critical in melanin production and is relevant for treating hyperpigmentation disorders.
Table 1: Tyrosinase Inhibition Activity
| Compound | Concentration (µM) | Inhibition (%) |
|---|---|---|
| This compound | 10 | 65% |
| Kojic Acid | 10 | 60% |
| Control (No Treatment) | - | 0% |
This data indicates that the compound exhibits a comparable inhibitory effect on tyrosinase as kojic acid, a well-known skin-lightening agent .
Antioxidant Activity
The compound has also demonstrated significant antioxidant properties. In studies measuring radical scavenging activity against DPPH and ABTS radicals:
Table 2: Antioxidant Activity
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 82% | 75% |
| Vitamin C (Control) | 93% | 90% |
These results suggest that the compound possesses notable antioxidant capabilities which may contribute to its protective effects against oxidative stress-related conditions .
Case Studies
Recent studies have explored the therapeutic implications of this compound:
- In Vitro Studies on Melanin Production :
-
Potential Applications in Dermatology :
- The compound's ability to inhibit tyrosinase suggests potential applications in developing treatments for hyperpigmentation disorders such as melasma and age spots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
